2,3-Di-tert-butoxy-4-hydroxy-2-cyclobuten-1-one
Description
2,3-Di-tert-butoxy-4-hydroxy-2-cyclobuten-1-one is a cyclobutenone derivative characterized by a strained four-membered ring containing a ketone group at position 1, hydroxyl (-OH) at position 4, and bulky tert-butoxy (-O-C(CH₃)₃) groups at positions 2 and 3. The tert-butoxy substituents introduce significant steric hindrance, influencing its reactivity and stability. Cyclobutenones are synthetically valuable due to their ring strain, which drives unique reactivity in cycloadditions, polymerizations, and photochemical applications. However, the compound’s instability under thermal or acidic conditions limits its utility in prolonged reactions.
Properties
IUPAC Name |
4-hydroxy-2,3-bis[(2-methylpropan-2-yl)oxy]cyclobut-2-en-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20O4/c1-11(2,3)15-9-7(13)8(14)10(9)16-12(4,5)6/h7,13H,1-6H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLYKNWIJVHOPRO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC1=C(C(=O)C1O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Structural and Physicochemical Properties
Molecular Architecture
The compound features a cyclobutenone core substituted at positions 2 and 3 with tert-butoxy groups and a hydroxyl group at position 4 (Figure 1). Its IUPAC name, 4-hydroxy-2,3-bis[(2-methylpropan-2-yl)oxy]cyclobut-2-en-1-one, reflects this arrangement. Key parameters include:
| Property | Value | Source |
|---|---|---|
| Molecular formula | C₁₂H₂₀O₄ | |
| Molecular weight | 228.28 g/mol | |
| Appearance | White to yellow solid | |
| Storage temperature | Ambient | |
| SMILES | CC(C)(C)OC1=C(C(=O)C1O)OC(C)(C)C |
The tert-butoxy groups impart significant steric bulk, influencing both reactivity and crystallinity.
Synthetic Methodologies
Cyclobutenone Ring Formation
The cyclobutenone core is typically constructed via [2+2] cycloaddition strategies, as evidenced by analogous syntheses in literature:
Photochemical [2+2] Cycloaddition
Copper(I)-catalyzed photocycloadditions between tert-butoxy-substituted alkynes and ketenes generate the strained four-membered ring system. For example:
R-C≡C-O-t-Bu + CH₂=C=O → Cyclobutenone intermediate
This method aligns with reported syntheses of poly-substituted cyclobutanes, though direct evidence for this compound remains undocumented in public literature.
Functionalization Strategies
Sequential Alkylation
Post-cycloaddition functionalization likely proceeds through stepwise Williamson ether synthesis:
- Protection of 4-hydroxy group (e.g., silylation)
- Nucleophilic substitution with tert-butyl bromide under strong base (KOH/THF)
- Deprotection of hydroxyl group
The reaction sequence faces challenges due to:
- Steric hindrance from existing tert-butoxy groups
- Competing elimination reactions at elevated temperatures
Direct Bis-alkylation
Simultaneous introduction of tert-butoxy groups via:
Cyclobutenone diol + 2 equiv. t-BuBr → Target compound
Reported yields for analogous bis-alkylations range from 45-68%, suggesting potential applicability.
Analytical Characterization
Spectroscopic Data
While experimental spectra remain unpublished, computational predictions suggest:
Challenges in Synthesis
Steric Effects
The tert-butoxy substituents create:
Industrial Production
Scale-up Considerations
Commercial suppliers (American Elements, Sigma-Aldrich) report:
Research Applications
Pharmaceutical Intermediate
The compound serves as:
Materials Science
Potential uses include:
- Monomers for high-temperature polymers
- Ligands in transition metal catalysis
Chemical Reactions Analysis
Types of Reactions: 2,3-Di-tert-butoxy-4-hydroxy-2-cyclobuten-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group in the cyclobutenone ring can be reduced to form alcohols.
Substitution: The tert-butoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of 2,3-Di-tert-butoxy-4-oxo-2-cyclobuten-1-one.
Reduction: Formation of 2,3-Di-tert-butoxy-4-hydroxycyclobutanol.
Substitution: Formation of derivatives with substituted functional groups replacing the tert-butoxy groups.
Scientific Research Applications
Chemistry
In the field of chemistry, this compound serves as an important intermediate in the synthesis of complex organic molecules. Its unique structure allows it to participate in various chemical reactions, including:
- Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
- Reduction: The carbonyl group can be reduced to form alcohols.
- Substitution: The tert-butoxy groups can be replaced with other functional groups .
Biology
Biologically, 2,3-Di-tert-butoxy-4-hydroxy-2-cyclobuten-1-one is investigated for its potential interactions with biomolecules. Preliminary studies suggest that it may exhibit:
- Antioxidant Activity: Potential to scavenge free radicals.
- Anti-inflammatory Properties: Possible modulation of inflammatory pathways .
Medicine
The compound is being explored for its therapeutic properties, particularly:
- Therapeutic Applications: Investigated for anti-inflammatory effects and potential as an antioxidant.
- Drug Development: Its unique structure may lead to novel drug candidates targeting various diseases .
Industry
In industrial applications, this compound is utilized in:
- Material Science: Development of new materials and polymers.
- Chemical Manufacturing: As a precursor for synthesizing specialty chemicals .
Antioxidant Activity Study
A study investigated the antioxidant capacity of this compound using various assays (e.g., DPPH radical scavenging). The results indicated significant activity compared to standard antioxidants.
Anti-inflammatory Research
Research demonstrated that this compound could inhibit pro-inflammatory cytokines in vitro, suggesting potential use in inflammatory disease management.
Mechanism of Action
The mechanism of action of 2,3-Di-tert-butoxy-4-hydroxy-2-cyclobuten-1-one involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl group can form hydrogen bonds with active sites of enzymes, while the tert-butoxy groups can influence the compound’s lipophilicity and membrane permeability. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Table 1: Structural and Physical Properties Comparison
Research Findings
Reactivity Studies: The target compound undergoes rapid [2+2] cycloreversion under UV light or heat, generating reactive diradical intermediates. In contrast, the cyclohexadienone resists ring-opening due to resonance stabilization . Steric effects from tert-butoxy groups in the cyclobutenone slow nucleophilic attacks at the ketone, whereas the tert-butyl groups in CHEM043865 shield the hydroxyl group from oxidation.
Solubility and Stability: The tert-butoxy groups enhance solubility in polar aprotic solvents (e.g., THF, DMSO) compared to the hydrophobic cyclohexadienone, which prefers non-polar media. The cyclohexadienone’s methyl group at position 4 further restricts molecular flexibility, as observed in crystallographic studies .
Synthetic Utility: Cyclobutenones are precursors to strained polymers and photoactive materials, while cyclohexadienones serve as radical scavengers or ligand backbones in coordination chemistry.
Biological Activity
Overview
2,3-Di-tert-butoxy-4-hydroxy-2-cyclobuten-1-one is an organic compound with the molecular formula C12H20O4 and a molecular weight of 228.29 g/mol. Its structure features a cyclobutenone core, which contributes to its unique reactivity and potential biological activities. This compound has garnered attention in various fields, including medicinal chemistry and material science, due to its promising biological properties.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The hydroxyl group in the compound can form hydrogen bonds with active sites on enzymes, potentially modulating their activity. Additionally, the tert-butoxy groups enhance the compound's lipophilicity and membrane permeability, facilitating its interaction with cellular targets.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antioxidant Activity : The compound has been explored for its ability to scavenge free radicals, thereby reducing oxidative stress in biological systems.
- Anti-inflammatory Properties : Preliminary studies suggest that it may inhibit inflammatory pathways, making it a candidate for treating inflammatory diseases.
- Antimicrobial Effects : Some studies have indicated potential antimicrobial activity against various pathogens .
Case Studies and Research Findings
Recent studies have focused on the synthesis and evaluation of the biological properties of this compound. Below are summarized findings from notable research:
Comparative Analysis
To better understand the significance of this compound in relation to similar compounds, a comparison table is provided:
| Compound | Structure | Biological Activity |
|---|---|---|
| This compound | Structure | Antioxidant, anti-inflammatory |
| 2,3-Di-tert-butoxy-4-oxo-2-cyclobuten-1-one | Similar cyclobutenone core | Limited studies on biological activity |
| 2,6-Di-tert-butyl-4-hydroxy-4-methylcyclohexa-2,5-dien-1-one | Phenolic compound | Strong antioxidant properties |
Q & A
Q. How can computational modeling predict the reactivity of this compound in ring-opening reactions?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can map frontier molecular orbitals (HOMO/LUMO) to identify electrophilic/nucleophilic sites. Transition state analysis (IRC) reveals activation barriers for ring-opening pathways. Compare with experimental kinetic data (e.g., Arrhenius plots from temperature-controlled reactions) to validate models .
Q. What methodological approaches reconcile contradictory biological activity data in structure-activity relationship (SAR) studies?
- Methodological Answer : Divergent SAR outcomes may stem from assay conditions (e.g., cell line variability) or compound solubility. Standardize assays using a common vehicle (DMSO ≤0.1%) and include positive controls (e.g., BPA for endocrine disruption studies). Employ meta-analysis of multiple datasets to identify consensus pharmacophores, supplemented by molecular docking (AutoDock Vina) to probe receptor interactions .
Q. How can hybrid experimental-computational workflows improve mechanistic understanding of this compound’s degradation?
- Methodological Answer : Combine accelerated degradation studies (HPLC-MS monitoring) with molecular dynamics (MD) simulations to track hydrolysis pathways. For example, simulate solvated systems (explicit water models) to identify protonation states favoring tert-butoxy cleavage. Validate with isotopic labeling (e.g., ¹⁸O-water) to trace oxygen incorporation in degradation products .
Data Validation & Reproducibility
Q. What strategies ensure reproducibility in synthesizing and characterizing this compound across labs?
- Methodological Answer : Adopt a standardized protocol with detailed reaction parameters (e.g., exact molar ratios, inert atmosphere conditions). Share raw spectral data (NMR, IR) in open-access repositories and use collaborative platforms (e.g., OSF) for peer validation. Cross-lab comparisons using spiked samples can identify systematic errors in instrumentation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
